Caspase-3 Inhibitor III
Overview
Description
Ac-DEVD-CMK is a peptide-based inhibitor that irreversibly targets caspase-3 and related caspases. It plays a crucial role in regulating apoptosis (programmed cell death) by inhibiting these enzymes. The compound’s full name is N-Acetyl-Asp-Glu-Val-Asp-chloromethylketone.
Mechanism of Action
Target of Action
The primary target of Ac-DEVD-CMK, also known as Caspase-3 Inhibitor III, is caspase-3 , a member of the cysteine-aspartic acid protease (caspase) family . Caspase-3 plays a vital role in the execution-phase of cell apoptosis . Besides caspase-3, Ac-DEVD-CMK also inhibits caspase-6, -7, -8, and -10 .
Mode of Action
Ac-DEVD-CMK is a selective and irreversible inhibitor of caspase-3 . It interacts with caspase-3 and inhibits its protease activity, thereby preventing the execution-phase of apoptosis . This interaction results in the inhibition of apoptosis induced by various stimuli .
Biochemical Pathways
Caspase-3 is involved in the activation cascade of caspases responsible for apoptosis execution . By inhibiting caspase-3, Ac-DEVD-CMK affects the apoptotic signaling pathway, blocking the downstream effects of apoptosis, such as DNA fragmentation, cell shrinkage, and formation of apoptotic bodies .
Pharmacokinetics
It is known that ac-devd-cmk iscell-permeable , which suggests it can be absorbed and distributed within the body’s cells .
Result of Action
The primary molecular effect of Ac-DEVD-CMK’s action is the inhibition of caspase-3 activity , which leads to a decrease in apoptosis . On a cellular level, this can result in the survival of cells that would otherwise undergo apoptosis . For instance, Ac-DEVD-CMK has been shown to partially block apoptosis in lymphoma and inhibit the activation of caspase-3 induced by SIN-1 in neurons .
Action Environment
The efficacy and stability of Ac-DEVD-CMK can be influenced by various environmental factors. For example, the compound’s ability to inhibit apoptosis can be affected by the presence of other molecules that can activate or inhibit caspase-3 . .
Biochemical Analysis
Biochemical Properties
Ac-DEVD-CMK is a peptide-based inhibitor that specifically targets caspase-3 . It also inhibits other caspases including caspase-6, -7, -8, and -10 . The compound binds directly to the catalytic domains of these enzymes, thereby inhibiting their activity . The nature of these interactions is irreversible, making Ac-DEVD-CMK a potent inhibitor of these caspases .
Cellular Effects
Ac-DEVD-CMK has been shown to have significant effects on various types of cells and cellular processes. For instance, it partially blocks apoptosis in lymphoma cells and inhibits the activation of caspase-3 induced by SIN-1 in neurons . It also interferes with proinsulin conversion in preconditioned islets, reducing their potency to cure diabetic mice .
Molecular Mechanism
The molecular mechanism of Ac-DEVD-CMK involves its binding to the catalytic domains of caspase-3 and other caspases, thereby inhibiting their activity . This inhibition prevents the downstream activation of PARP and GSDME, protecting cells from both apoptotic and pyroptotic cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, Ac-DEVD-CMK has been shown to block neurotoxicity at 24 hours after 1 hour of SIN-1 exposure . It also protected against neurotoxicity at 24 hours after 90 minutes of zinc exposure .
Dosage Effects in Animal Models
In animal models, Ac-DEVD-CMK has been shown to significantly alleviate liver injury in a mouse model of bile duct ligation, which mimics intrahepatic cholestasis-related acute hepatic failure .
Transport and Distribution
It is known that Ac-DEVD-CMK is a cell-permeable compound , suggesting that it can freely diffuse across cell membranes.
Subcellular Localization
Given that it targets caspases, which are typically located in the cytoplasm, it is likely that Ac-DEVD-CMK also localizes to the cytoplasm where it can exert its inhibitory effects .
Preparation Methods
Synthetic Routes:
Ac-DEVD-CMK can be synthesized using solid-phase peptide synthesis (SPPS). The following steps outline the process:
Activation of Resin: The N-terminal amino acid (N-Acetyl-Asp) is attached to a solid support resin.
Coupling Reactions: Sequentially add the remaining amino acids (Glu, Val, Asp) using appropriate coupling reagents (e.g., HBTU, HOBt).
Deprotection and Cleavage: Remove the protecting groups (acetyl and t-butoxycarbonyl) and cleave the peptide from the resin.
Chloromethylation: React the peptide with chloromethylketone (CMK) to form Ac-DEVD-CMK.
Industrial Production:
While Ac-DEVD-CMK is mainly used for research purposes, it is not produced on an industrial scale due to its specialized application.
Chemical Reactions Analysis
Ac-DEVD-CMK interacts with caspases, specifically caspase-3, -6, -7, -8, and -10. These enzymes play essential roles in apoptosis. Common reactions include:
Inhibition: Ac-DEVD-CMK irreversibly binds to the active site of caspases, preventing their activation.
Substrate Mimicry: The peptide structure mimics the natural substrate for caspases, allowing it to competitively inhibit their activity.
Scientific Research Applications
Ac-DEVD-CMK finds applications in various fields:
Cancer Research: It partially blocks apoptosis in lymphoma cells.
Neuroscience: Inhibits caspase-3 activation induced by SIN-1 in neurons.
Comparison with Similar Compounds
Ac-DEVD-CMK belongs to a class of caspase inhibitors. Other related compounds include:
Ac-DEVD-CHO: Another caspase-3 inhibitor with similar functionality.
IDB (3,20-dibenzoate): Induces apoptosis and can be inhibited by Ac-DEVD-CMK.
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-4-chloro-3-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31ClN4O11/c1-9(2)18(21(37)25-12(6-16(31)32)14(28)8-22)26-19(35)11(4-5-15(29)30)24-20(36)13(7-17(33)34)23-10(3)27/h9,11-13,18H,4-8H2,1-3H3,(H,23,27)(H,24,36)(H,25,37)(H,26,35)(H,29,30)(H,31,32)(H,33,34)/t11-,12-,13-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNOUPFYBMVFLD-RSLFNQERSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31ClN4O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ac-DEVD-CMK (N-acetyl-Asp-Glu-Val-Asp-chloromethyl ketone) acts as a potent and irreversible inhibitor of caspase-3. It mimics the natural substrate of caspase-3 and binds irreversibly to the active site of the enzyme, preventing further enzymatic activity. [, , , ]
A: Apoptosis, or programmed cell death, involves a cascade of events, with caspases playing a central role. Ac-DEVD-CMK, by inhibiting caspase-3, disrupts this pathway, effectively preventing the execution phase of apoptosis in various cell types and disease models. [, , , , , , , , , , ]
A: The molecular formula for Ac-DEVD-CMK is C23H34ClN5O11, and its molecular weight is 591.98 g/mol. []
A: The Asp-Glu-Val-Asp (DEVD) tetrapeptide sequence is crucial for the inhibitory activity of Ac-DEVD-CMK. Modifications to this sequence can significantly impact its potency and selectivity for caspase-3. [, , , ]
A: While Ac-DEVD-CMK is a potent caspase-3 inhibitor, cells may develop resistance through various mechanisms. These could include upregulation of alternative apoptotic pathways, mutations in the caspase-3 gene, or decreased cellular uptake of the inhibitor. [, , ]
A: Yes, Ac-DEVD-CMK has demonstrably reduced apoptosis in various in vitro models, including primary cultures of rat hippocampal neurons subjected to hypoxia/reoxygenation, [] Balb/c mouse models of pemphigus, [, , ] and human cholangiocarcinoma cell lines treated with TNF-alpha and triptolide. []
A: Detailed toxicological data on Ac-DEVD-CMK is not available in the provided research. As with any research compound, careful consideration should be given to potential toxicity and safety concerns. []
A: Ac-DEVD-CMK demonstrates greater selectivity for caspase-3 compared to broader-spectrum caspase inhibitors like z-VAD-fmk and Bok-D-fmk. [, ]
A: Computational chemistry techniques like molecular modeling and simulations can be used to study the interaction of Ac-DEVD-CMK with caspase-3 at a molecular level, aiding in the design of potentially more potent and selective inhibitors. []
A: Various analytical techniques like Western blotting, immunohistochemistry, in situ hybridization, and enzymatic assays have been used to assess caspase-3 activity, expression levels, and the effects of Ac-DEVD-CMK in various studies. [, , , ]
ANone: Future research could focus on:
- Improving delivery and targeting of Ac-DEVD-CMK to specific cells or tissues. []
- Identifying reliable biomarkers to predict the efficacy of Ac-DEVD-CMK in different disease models. []
- Investigating its potential in combination therapies, particularly with other anticancer agents. []
- Exploring alternative delivery systems and formulation strategies to enhance its stability and bioavailability. [, ]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.